Licorice acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Licorice acid, derived from the root of the Glycyrrhiza plant, is a well-known traditional medicine and flavoring agent. The name “licorice” comes from the Greek word “glykyrrhiza,” meaning “sweet root.” It has been used for centuries in various cultures for its medicinal properties and sweet flavor. The primary active compound in licorice is glycyrrhizin, which is responsible for its characteristic sweetness and therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Licorice acid is primarily obtained from the roots of Glycyrrhiza glabra, Glycyrrhiza uralensis, and other species. The roots are harvested, dried, and then processed to extract the active compounds. The extraction process typically involves boiling the roots to release the glycyrrhizin and other bioactive compounds .

Industrial Production Methods

In industrial settings, licorice extraction involves several steps:

Harvesting and Drying: The roots are harvested and dried to reduce moisture content.

Extraction: The dried roots are boiled in water to extract the glycyrrhizin and other compounds.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated to increase the potency of the active compounds.

Purification: The concentrated extract is further purified using techniques such as chromatography to isolate specific compounds.

Analyse Des Réactions Chimiques

Licorice acid undergoes various chemical reactions, including:

Oxidation

Glycyrrhizin, the primary compound in licorice, can undergo oxidation reactions. These reactions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of glycyrrhizin can lead to the formation of glycyrrhetinic acid, which has distinct pharmacological properties .

Reduction

Reduction reactions of licorice compounds are less common but can occur under specific conditions. For example, the reduction of glycyrrhizin can yield glycyrrhetinic acid, which is used in various medicinal applications .

Substitution

Substitution reactions involving licorice compounds often occur in the presence of specific reagents. For instance, glycyrrhizin can undergo acetylation or methylation to form derivatives with altered biological activities .

Applications De Recherche Scientifique

Pharmacological Properties

Licorice acid exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : Glycyrrhetinic acid has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase and cyclooxygenase-2 in various cell models. For instance, studies demonstrated that licorice extracts significantly reduced inflammation markers in lipopolysaccharide-stimulated cells .

- Antioxidative Activity : this compound acts as a free radical scavenger, contributing to its antioxidative properties. Research indicates that licorice extracts can effectively reduce oxidative stress in cellular models .

- Anticancer Properties : Recent studies suggest that this compound may have potential in cancer prevention and treatment. Research at the University of Illinois Chicago highlighted glycyrrhizin's ability to inhibit prostate cancer cell growth, suggesting its role as an anti-cancer agent . In animal studies, glycyrrhizin demonstrated significant antitumor effects by modulating immune responses .

Therapeutic Uses

This compound has been employed in various therapeutic contexts:

- Hormonal Regulation : Glycyrrhetinic acid can influence hormonal balance by inhibiting 11-beta-hydroxysteroid dehydrogenase type 2, leading to increased cortisol activity. This mechanism is beneficial in treating conditions like Addison's disease and postural hypotension associated with secondary hypoaldosteronism .

- Management of Polycystic Ovary Syndrome (PCOS) : this compound has anti-androgenic effects, making it useful in managing symptoms of PCOS when combined with other treatments like spironolactone .

- Neuroprotection : Studies indicate that licorice extracts can protect against ischemic brain injury by modulating apoptosis-related proteins. In animal models, pretreatment with licorice extracts showed reduced brain damage following ischemic events .

Case Studies and Clinical Evidence

Several case studies highlight the clinical applications of this compound:

- Chronic Fatigue Syndrome : A review noted the use of licorice root extracts in alleviating symptoms associated with chronic fatigue syndrome due to its cortisol-sparing effects .

- Weight Management : Clinical trials indicated that licorice consumption could lead to reductions in body weight and body mass index while also increasing diastolic blood pressure due to hypernatremia effects .

- Cancer Treatment Research : Ongoing research focuses on glycyrrhizin's potential as an adjunct therapy for various cancers, with preliminary findings suggesting it may enhance immune responses against tumors .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of licorice involves several molecular targets and pathways:

Anti-inflammatory Effects: Glycyrrhizin inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.

Antiviral Effects: Glycyrrhizin interferes with the replication of viruses by inhibiting viral enzymes and enhancing the immune response.

Anticancer Effects: Licorice acid compounds induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by modulating various signaling pathways.

Comparaison Avec Des Composés Similaires

Licorice acid shares similarities with other natural compounds but also has unique properties:

Glycyrrhetinic Acid: A derivative of glycyrrhizin, glycyrrhetinic acid has similar anti-inflammatory and antiviral properties but is more potent in certain applications.

This compound stands out due to its high glycyrrhizin content and the wide range of biological activities it exhibits. Its unique combination of compounds makes it a valuable resource for various scientific and industrial applications.

Propriétés

Numéro CAS |

85441-51-6 |

|---|---|

Formule moléculaire |

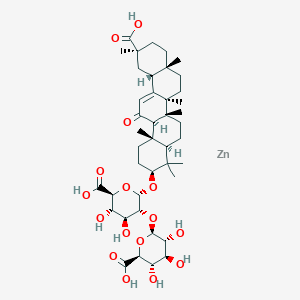

C84H118O32Zn3 |

Poids moléculaire |

888.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;zinc |

InChI |

InChI=1S/C42H62O16.Zn/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

Clé InChI |

IZFUXMOFYBEHPA-XUBIVLSJSA-H |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |

SMILES isomérique |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Zn] |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Zn] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Licorice acid; Licorice acid zinc; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.